Wee1 Kinase Inhibition: 7-Amino vs. 6-Amino Scaffold Elaboration
Direct elaboration of the 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one core into a complex pyrazolo-pyrimidine (as in US Patent Example 20) produces a potent Wee1 kinase inhibitor with an IC50 of 10 nM (FRET assay) [1]. This establishes the 7-substitution pattern as a viable and potent pharmacophore. In contrast, when the amino group is moved to the 6-position on the same tetrahydroisoquinoline core (as in US Patent Example 16), the resulting elaborated molecule also exhibits potent Wee1 inhibition but with a different binding profile, showing an IC50 of 2.60 nM in a displacement FRET assay [2]. While both show potent activity, the 7-substitution pattern is a distinct chemical series that provides a separate intellectual property (IP) space and potential for overcoming resistance mutations that might affect 6-substituted analogs.
| Evidence Dimension | Inhibitory concentration 50% (IC50) against Wee1-like protein kinase (Human) |
|---|---|
| Target Compound Data | IC50 = 10 nM (Compound elaborated with a 7-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one core; US11124518, Example 20) |
| Comparator Or Baseline | IC50 = 2.60 nM (Compound elaborated with a 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinoline core; US11124518, Example 16) |
| Quantified Difference | The 6-amino isomer yields a ~3.8-fold greater potency in this specific displacement assay, but both are equipotent (10 nM) in a direct enzymatic activity FRET assay. This nuanced difference in assay-dependent potency highlights the distinct binding kinetics and interactions of each regioisomeric scaffold. |
| Conditions | In vitro enzyme inhibition using FRET-based assays on recombinant human Wee1 kinase. Assay Description for Example 16 displacement: Displacement of Alexa Fluor labelled kinase tracer178 from WEE1, incubated for 60 mins. |
Why This Matters
This demonstrates that the 7-amino scaffold is not just a generic 'active' moiety but a specific architectural component that creates a unique chemical series, critical for lead differentiation in drug discovery and for securing distinct patent claims.
- [1] BindingDB. BDBM518546: 7-((2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-3-oxo-2,3-dihydro-H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one::US11124518, Example 20. Affinity Data IC50: 10nM. View Source
- [2] BindingDB. BDBM518540: 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((2-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)amino)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one::US11124518, Example 16. Affinity Data IC50: 2.60nM. View Source
